Methyl 3-(4-bromophenyl)butanoate

Asymmetric Synthesis Chiral Building Blocks Enantioselective Catalysis

Methyl 3-(4-bromophenyl)butanoate (CAS 1021735-42-1) is a critical electrophilic coupling partner for Suzuki-Miyaura cross-coupling. The para-bromine substituent enables efficient oxidative addition to Pd(0) catalysts, facilitating biaryl C-C bond formation that lighter halogen analogs (Cl, F) cannot match. With a molecular weight of 257.12 g/mol and a characteristic 1:1 Br isotopic signature, this compound serves dual roles as a synthetic building block and an LC-MS/GC-MS reference standard. Ensure procurement by exact CAS number to avoid reaction failure from generic halogen substitution.

Molecular Formula C11H13BrO2
Molecular Weight 257.12 g/mol
CAS No. 1021735-42-1
Cat. No. B1428492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(4-bromophenyl)butanoate
CAS1021735-42-1
Molecular FormulaC11H13BrO2
Molecular Weight257.12 g/mol
Structural Identifiers
SMILESCC(CC(=O)OC)C1=CC=C(C=C1)Br
InChIInChI=1S/C11H13BrO2/c1-8(7-11(13)14-2)9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3
InChIKeyPUJGRHDQMSUGGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(4-bromophenyl)butanoate (CAS 1021735-42-1): Procurement-Relevant Specifications and Structural Identity


Methyl 3-(4-bromophenyl)butanoate (CAS 1021735-42-1), also designated as Benzenepropanoic acid, 4-bromo-β-methyl-, methyl ester, is an aromatic ester compound with molecular formula C11H13BrO2 and a molecular weight of 257.12 g/mol . The compound features a para-bromophenyl group attached to a butanoate ester backbone and is commercially available as a research intermediate from multiple vendors, typically at a minimum purity specification of 95% .

Methyl 3-(4-bromophenyl)butanoate (CAS 1021735-42-1): Why In-Class Analogs Cannot Be Interchanged Without Validation


Compounds within the halogenated phenylbutanoate class exhibit fundamentally different physicochemical properties and reactivity profiles based on halogen identity, substitution position, and ester moiety. Methyl 3-(4-bromophenyl)butanoate (molecular weight 257.12 g/mol) differs from its chloro-substituted analog Methyl 3-(4-chlorophenyl)butanoate (molecular weight ~212.67 g/mol) by approximately 44 g/mol in mass and from the fluoro analog (molecular weight 196.22 g/mol) by approximately 60 g/mol . The para-bromine atom confers enhanced leaving-group capability in cross-coupling reactions compared to lighter halogens, enabling specific synthetic transformations that chloro- or fluoro-analogs cannot efficiently perform . Generic substitution without re-optimizing reaction conditions—including catalyst loading, temperature, and solvent selection—will likely result in altered yields, different impurity profiles, or complete reaction failure. These material differences necessitate procurement based on the exact CAS number rather than functional class similarity.

Methyl 3-(4-bromophenyl)butanoate (CAS 1021735-42-1): Quantified Differential Performance Evidence for Procurement Decisions


Stereoselective Synthesis Access: (S)-Enantiomer Serves as Chiral Building Block for Asymmetric Transformations

The enantiomerically pure (S)-methyl 3-(4-bromophenyl)butanoate (CAS 2079925-23-6) serves as a well-characterized chiral scaffold that can be accessed via asymmetric conjugate addition to ethyl crotonate using Rh-catalyzed protocols, with reported yields reaching 99% for the corresponding acid . In contrast, racemic methyl 3-(4-bromophenyl)butanoate (CAS 1021735-42-1) is typically supplied without stereochemical control, making it suitable for different applications where chirality is either irrelevant or will be introduced downstream. This stereochemical distinction directly impacts procurement: users requiring a defined enantiomer for asymmetric synthesis, chiral resolution studies, or stereochemical SAR investigation must specify the (S)-enantiomer, while racemic material suffices for achiral transformations or early-stage route development.

Asymmetric Synthesis Chiral Building Blocks Enantioselective Catalysis

Reactivity Advantage in Cross-Coupling: Para-Bromine Enables Suzuki-Miyaura Transformations Inaccessible to Lighter Halogen Analogs

The para-bromine substituent in methyl 3-(4-bromophenyl)butanoate serves as an effective leaving group for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Heck, and Sonogashira couplings . In palladium-catalyzed cross-coupling, the relative reactivity order follows Ar-I > Ar-Br >> Ar-Cl > Ar-F, with aryl bromides requiring lower catalyst loadings and milder conditions than their chloro counterparts to achieve comparable conversions [1]. Methyl 3-(4-chlorophenyl)butanoate typically necessitates more forcing conditions (elevated temperature, stronger base, or specialized ligands) to undergo analogous coupling reactions, which can lead to increased side-product formation or ester hydrolysis. This reactivity differential positions the bromo compound as the preferred intermediate when downstream cross-coupling transformations are planned.

Cross-Coupling Suzuki-Miyaura C-C Bond Formation

Analytical Reference Standard: Quantified Purity Specifications Enable Reproducible Method Validation

Methyl 3-(4-bromophenyl)butanoate is commercially available with documented minimum purity specifications of 95% as verified by vendor analytical methods . For procurement purposes, this specification distinguishes suppliers and determines suitability for applications where impurity profiles directly impact experimental outcomes. Commercial suppliers catalog this compound under standard product codes (e.g., AK Scientific Cat. No. 0593DT, Enamine EN300-113623), enabling traceable sourcing for method development and quality control workflows [1]. Users requiring higher purity for quantitative analytical applications may need to request custom purification or verify vendor-provided certificates of analysis before purchase.

Analytical Chemistry Reference Standards Method Validation

Methyl 3-(4-bromophenyl)butanoate (CAS 1021735-42-1): Evidence-Backed Research and Industrial Application Scenarios


Palladium-Catalyzed Cross-Coupling for Biaryl Synthesis

Methyl 3-(4-bromophenyl)butanoate is optimally deployed as an electrophilic coupling partner in Suzuki-Miyaura cross-coupling reactions for the construction of biaryl-containing ester intermediates. The para-bromine substituent participates efficiently in oxidative addition to Pd(0) catalysts under standard conditions (e.g., Pd(PPh3)4, aqueous base, 80-100°C), enabling C-C bond formation with arylboronic acids to generate diverse biaryl products . This scenario is directly supported by the established class-level reactivity of aryl bromides in cross-coupling chemistry [1] and is further substantiated by the compound's commercial positioning as an intermediate for palladium-catalyzed transformations .

Stereoselective Intermediate for Chiral Pharmaceutical Scaffolds

The enantiomerically enriched (S)-enantiomer of methyl 3-(4-bromophenyl)butanoate (CAS 2079925-23-6) serves as a chiral building block for the asymmetric synthesis of pharmaceutical intermediates. Access to this enantiomer via Rh-catalyzed asymmetric conjugate addition (reported yields up to 99% for the corresponding acid) makes the compound valuable for constructing stereochemically defined drug candidates, natural product analogs, and chiral ligands. The racemate (CAS 1021735-42-1) remains useful for achiral applications or as a starting point for chiral resolution studies. This application scenario is supported by the compound's documented availability as a versatile small molecule scaffold from multiple chemical suppliers [1].

Analytical Method Development and Quality Control Reference Material

Methyl 3-(4-bromophenyl)butanoate is suitable for use as a reference standard in analytical method development, calibration, and quality control workflows. Commercial availability with a specified minimum purity of 95% and supplier-provided analytical characterization data (e.g., NMR, HPLC traces) enables its deployment as a system suitability standard or retention time marker in chromatographic methods . Its distinct molecular weight (257.12 g/mol) and characteristic bromine isotopic signature (1:1 M:M+2 ratio) provide unambiguous identification in LC-MS and GC-MS applications. This scenario is supported by vendor product specifications indicating research-grade purity suitable for analytical applications [1].

Technical Documentation Hub

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